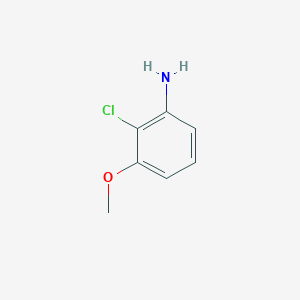

2-Chloro-3-methoxyaniline

Description

Properties

IUPAC Name |

2-chloro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVZYDSURGWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626318 | |

| Record name | 2-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113206-03-4 | |

| Record name | 2-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methoxyaniline CAS number and properties

An In-depth Technical Guide to 2-Chloro-3-methoxyaniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS Number 113206-03-4 , is an aromatic organic compound.[1][2][3] Its properties are summarized in the tables below.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 113206-03-4[2] |

| Molecular Formula | C₇H₈ClNO[2][3][4] |

| Molecular Weight | 157.6 g/mol [3][4] |

| InChI Key | ZWPVZYDSURGWSY-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC=CC(=C1Cl)N[2] |

| Synonyms | 2-Chloro-3-methoxybenzenamine, 3-Amino-2-chloroanisole[2][3] |

Physicochemical Properties

| Property | Value |

| Appearance | Gray to brown solid, or a colorless to light yellow solid/powder.[3][4][5] |

| Melting Point | 50 °C[3][4][5] |

| Boiling Point | 125 °C at 3 Torr[3][4][5] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted)[3][4][5] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[4] |

| Vapor Pressure | 0.00191 mmHg at 25°C[3][4] |

| pKa | 2.23 ± 0.10 (Predicted)[4][5] |

| Flash Point | 106.2 ± 21.8 °C[3] |

Applications in Research and Development

This compound serves as a crucial reactant in the synthesis of advanced chemical compounds. Notably, it is utilized in the preparation of dual inhibitors for Casein Kinase 2 (CK2) and Pim kinases.[1][5] These kinases are implicated in cell proliferation pathways, making their inhibitors potential therapeutic agents in oncology.[1][5]

Figure 1: Logical relationship of this compound in the synthesis and action of kinase inhibitors.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-chloro-3-nitroanisole.[1][5][6]

Materials:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Iron powder (1.64 g, 29.4 mmol)

-

Glacial acetic acid (19 mL)

-

Acetonitrile (19 mL)

-

Water (70 mL)

-

Solid sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) (3 x 150 mL)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile.[1][5][6]

-

Stir the reaction mixture under reflux for 3.5 hours.[1][5][6]

-

After the reaction is complete, dilute the mixture with water and neutralize it with solid sodium carbonate.[1][5][6]

-

Extract the product with dichloromethane (3 x 150 mL).[1][5][6]

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.[1][5][6]

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.[1][5][6]

The resulting product is a yellow oil, which can be used in subsequent reactions without further purification.[1][6]

Figure 2: Workflow for the synthesis of this compound.

Product Analysis

The crude product is typically analyzed using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm its identity and purity.[1][6]

-

Mass Spectrometry: Analysis shows a molecular ion peak at m/z 157.9 [M+H]⁺.[1][5][6]

-

HPLC: Using a trifluoroacetic acid (TFA) additive, the purity is determined to be approximately 86% when monitored at 220 nm.[1][5][6]

Safety and Handling

This compound is considered hazardous.[7] Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin and eye irritation.

Handling and Storage:

-

Avoid the formation of dust and aerosols.[8]

-

Use in a well-ventilated area or under a chemical fume hood.[7][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]

-

Recommended storage is under an inert gas (Nitrogen or Argon) at 2–8 °C.[5]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[7]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[7][9] In all cases of exposure, seek immediate medical attention.[7][9]

References

- 1. This compound | 113206-03-4 [chemicalbook.com]

- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 113206-03-4 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-methoxyaniline, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering readily accessible data and methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Kind of white to yellow powder | [1] |

| Melting Point | 50 °C | [1][3][4] |

| Boiling Point | 125 °C at 3 Torr | [1][3][4] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| pKa | 2.23 ± 0.10 (Predicted) | [3][4] |

| LogP (XLogP3) | 1.8 | [1][2] |

| Vapor Pressure | 0.00191 mmHg at 25°C | [1] |

| Flash Point | 106.2 ± 21.8 °C | [1] |

| Refractive Index | 1.573 | [1] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]

-

Procedure:

-

A small, finely powdered sample of the organic compound is packed into a capillary tube sealed at one end.[6][7]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][7]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8]

-

Apparatus: Thiele tube or other heating bath, small test tube (fusion tube), capillary tube sealed at one end, thermometer.[9][10]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.[9][11]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[9][11]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

3. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a test tube.[12]

-

A known volume of the solvent (e.g., 1 mL) is added.[12]

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period.[13]

-

The mixture is allowed to stand to see if any solid settles.

-

If the solid completely dissolves, it is considered soluble under those conditions. If not, the solubility can be quantified by analyzing the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

4. pKa Determination

The pKa is a measure of the acidity of a compound.

-

Methods: Potentiometric titration, spectrophotometry, and conductometry are common methods for determining pKa.[14]

-

Potentiometric Titration Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds).

-

A standardized solution of a strong acid or base is added in small increments using a burette.

-

The pH of the solution is measured after each addition using a calibrated pH meter.[14]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[14]

-

5. LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.[15][16]

-

Shake-Flask Method:

-

A solution of the compound is prepared in one of the phases (e.g., water).

-

An equal volume of the second, immiscible phase (e.g., octanol) is added.

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[17]

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[17]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound starting from 2-chloro-3-nitroanisole.[18]

Caption: A workflow diagram for the synthesis of this compound.

General Experimental Workflow for Melting Point Determination

This diagram outlines the logical steps for determining the melting point of a solid organic compound.

Caption: A general workflow for determining the melting point of an organic compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 113206-03-4 [m.chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Chloro-3-methoxyaniline

This guide provides a detailed overview of the molecular characteristics of 2-Chloro-3-methoxyaniline, a chemical compound relevant to researchers, scientists, and professionals in drug development. It is used as a reactant in the synthesis of kinase inhibitors with potential applications in cancer therapy[1].

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications in chemical and pharmaceutical research.

| Property | Value |

| Molecular Formula | C₇H₈ClNO[2] |

| Molecular Weight | 157.60 g/mol [2][3][4][5][6] |

| IUPAC Name | This compound |

| Synonyms | 2-chloro-3-methoxybenzenamine, 2-chloro-3-aminoanisole[2] |

| CAS Number | 113206-03-4[1][2] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group (-OCH₃), and an amine group (-NH₂). The relative positions of these functional groups are critical to the molecule's chemical properties and reactivity.

Experimental Protocols

Synthesis of this compound from 2-chloro-3-nitroanisole

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Glacial acetic acid (19 mL)

-

Acetonitrile (19 mL)

-

Iron powder (1.64 g, 29.4 mmol)

-

Water

-

Solid sodium carbonate (Na₂CO₃)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-3-nitroanisole in a solvent mixture of glacial acetic acid and acetonitrile.

-

Add iron powder to the solution.

-

Stir the reaction mixture under reflux conditions for 3.5 hours.

-

After the reaction is complete, dilute the mixture with water (70 mL).

-

Neutralize the mixture with solid sodium carbonate.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

This procedure yields this compound as a yellow oil, which can be used in subsequent reactions without further purification[1].

References

- 1. This compound | 113206-03-4 [chemicalbook.com]

- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氯邻茴香胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Chloro-3-methoxyaniline, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the chemical transformations.

Introduction

This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of a range of complex molecules, particularly in the field of medicinal chemistry. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers and professionals in drug discovery and development. This guide explores two principal synthetic strategies for obtaining this compound, providing detailed methodologies and comparative data to inform route selection and optimization.

Synthesis Route 1: Reduction of 2-Chloro-3-nitroanisole

One of the most direct and high-yielding methods for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole. This method is characterized by its simplicity and the use of readily available and inexpensive reducing agents.

Experimental Protocol

The following protocol details the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of acetic acid and an organic solvent.[1]

Materials:

-

2-Chloro-3-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile or Ethanol

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and either acetonitrile or ethanol (19 mL).

-

To this solution, add iron powder (1.64 g, 29.4 mmol).

-

Heat the reaction mixture to reflux and maintain stirring for 3.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water (70 mL).

-

Carefully neutralize the mixture by adding solid sodium carbonate in portions until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The resulting this compound is obtained as a yellow oil and can often be used in subsequent steps without further purification.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-nitroanisole (1.38 g) | [1] |

| Reagents | Iron powder (1.64 g), Glacial acetic acid (19 mL), Acetonitrile/Ethanol (19 mL) | [1] |

| Reaction Time | 3.5 hours | [1] |

| Yield | 1.2 g (100%) | [1] |

| Purity (HPLC) | 86% | [1] |

Synthesis Pathway Diagram

Caption: Reduction of 2-Chloro-3-nitroanisole.

Synthesis Route 2: Direct Ortho-Chlorination of 3-Methoxyaniline

An alternative approach to this compound is the direct and regioselective chlorination of 3-methoxyaniline. This method offers the advantage of a shorter synthetic sequence. Achieving high ortho-selectivity can be challenging due to the activating and directing effects of the amino and methoxy groups. However, recent advancements in organocatalysis have enabled highly regioselective ortho-chlorination of anilines.

General Experimental Concept

The proposed synthesis would involve the reaction of 3-methoxyaniline with a chlorinating agent, such as sulfuryl chloride, in the presence of a secondary amine catalyst. The catalyst is believed to form an anionic trichloride species which is responsible for the observed ortho-selectivity.

Potential Reagents:

-

3-Methoxyaniline

-

Sulfuryl chloride (SO₂Cl₂)

-

A secondary amine organocatalyst (e.g., a secondary ammonium salt)

-

An appropriate organic solvent

The reaction would likely be carried out under mild conditions, potentially at room temperature, to afford the desired this compound. The workup would involve quenching the reaction, followed by extraction and purification by column chromatography or crystallization.

Anticipated Quantitative Data

Based on similar reactions reported in the literature for other aniline derivatives, this method is expected to provide good to excellent yields with high regioselectivity for the ortho-isomer.

| Parameter | Anticipated Value |

| Starting Material | 3-Methoxyaniline |

| Reagents | Sulfuryl chloride, Secondary amine catalyst |

| Reaction Time | Varies (typically a few hours) |

| Yield | Good to Excellent |

| Purity | High (following purification) |

Logical Workflow Diagram

Caption: Proposed ortho-chlorination of 3-Methoxyaniline.

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound. The reduction of 2-chloro-3-nitroanisole is a well-established and high-yielding method with a detailed and reproducible experimental protocol. The direct ortho-chlorination of 3-methoxyaniline represents a more atom-economical approach, and while a specific protocol for this substrate is yet to be widely published, the advancements in organocatalytic ortho-halogenation suggest it is a highly promising alternative.

Researchers and drug development professionals can use the information presented herein to make informed decisions regarding the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and desired purity. Further investigation into the direct chlorination route is warranted to establish a robust and optimized protocol for this valuable transformation.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 2-Chloro-3-methoxyaniline. This guide provides a comprehensive overview based on the physicochemical properties of the compound and solubility data of structurally similar molecules. It also details standardized experimental protocols for determining solubility.

Introduction

This compound is a substituted aniline derivative with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, crystallization, and formulation processes. This technical guide aims to provide a detailed overview of the expected solubility of this compound and the methodologies to determine it experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.6 g/mol |

| Melting Point | 50 °C |

| Boiling Point | 125 °C at 3 Torr |

| Appearance | White to yellow powder |

| pKa | 2.23 ± 0.10 (Predicted) |

| XLogP3 | 1.8 |

Qualitative Solubility Profile

While quantitative data is unavailable, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its structure and the known solubility of analogous compounds such as 2-methoxyaniline, 3-methoxyaniline, and 5-chloro-2-methoxyaniline. The presence of a polar amino group and a methoxy group, combined with a nonpolar chlorobenzene ring, suggests that its solubility will be dependent on the polarity of the solvent.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | Soluble | Polar protic solvent, likely to form hydrogen bonds with the amino and methoxy groups. |

| Ethanol | 4.3 | Soluble | Similar to methanol, a polar protic solvent capable of hydrogen bonding. |

| Acetone | 5.1 | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Dichloromethane | 3.1 | Soluble | Moderately polar solvent, effective at dissolving a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | Soluble | Moderately polar solvent with hydrogen bond accepting capabilities. |

| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent. |

| Toluene | 2.4 | Sparingly Soluble | Nonpolar aromatic solvent, may show some solubility due to the aromatic nature of the solute. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar aprotic solvent, excellent for dissolving many organic compounds. |

| Chloroform | 4.1 | Slightly Soluble | Based on data for 5-chloro-2-methoxyaniline[1]. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble | Based on data for 5-chloro-2-methoxyaniline[1]. |

Rationale is based on principles of "like dissolves like" and qualitative data for similar compounds.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed, dry container (e.g., an evaporating dish or beaker). Filtration through a syringe filter (e.g., 0.45 µm PTFE) can also be used to ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) to leave behind the dissolved solid.

-

-

Mass Determination:

-

Dry the container with the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the container with residue minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent used (e.g., in g/L or mg/mL).

-

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.[7][8]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Separation of a Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the clear supernatant.

-

-

Analysis of the Saturated Solution:

-

Dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Visualization of a Key Process

To provide context for the handling and use of this compound, a workflow for its synthesis is presented below. This illustrates a logical relationship relevant to researchers working with this compound.

Caption: Synthesis of this compound from 2-chloro-3-nitroanisole.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers, scientists, and drug development professionals. The predicted qualitative solubility, based on the compound's structure and data from similar molecules, offers valuable initial guidance. Furthermore, the detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods empower researchers to determine precise solubility values tailored to their specific applications and solvent systems. The provided synthesis workflow also offers a practical overview of a key process involving this compound. Accurate solubility data is fundamental to the successful application of this compound in research and development.

References

- 1. 5-Chloro-2-methoxyaniline CAS#: 95-03-4 [m.chemicalbook.com]

- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of 2-Chloro-3-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methoxyaniline, a key intermediate in various synthetic applications. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Core Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.7 - 6.9 | m | 2H | Ar-H |

| ~3.9 (s) | s | 2H | -NH₂ |

| ~3.8 (s) | s | 3H | -OCH₃ |

Note: Predicted chemical shifts are based on the analysis of similar substituted aniline compounds. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OCH₃ |

| ~145 | C-NH₂ |

| ~130 | C-Cl |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts are based on additive rules and comparison with structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1050 - 1000 | Medium | Aryl C-O stretch (symmetric) |

| 800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Ion (MH)⁺ | 157.9 | [1] |

| Exact Mass | 157.0294416 Da |

Experimental Protocols

The following sections describe the general methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

A solution of 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol is treated with iron powder (4.0 eq). The reaction mixture is heated to reflux for approximately 3.5 hours. After cooling, the mixture is diluted with water and neutralized with solid sodium carbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The data is processed using appropriate software to obtain the final spectra.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

Commercial Suppliers and Technical Guide: 2-Chloro-3-methoxyaniline

For researchers, scientists, and drug development professionals, 2-Chloro-3-methoxyaniline is a key chemical intermediate. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in the development of pharmacologically active compounds.

Commercial Availability

This compound is available from a variety of commercial chemical suppliers. These range from large, international corporations to smaller, more specialized companies. The typical purity offered is 97% or higher. Some of the prominent suppliers include:

-

JHECHEM CO LTD: A China-based manufactory and trader of a wide range of chemical products, including this compound.[1]

-

NINGBO INNO PHARMCHEM CO.,LTD.: A Chinese manufacturer with production bases in several provinces, indicating a capacity for large-scale production.

-

Biosynth: A supplier of high-quality chemicals for research and synthesis, offering this compound as a building block for specialty chemicals.

-

Sigma-Aldrich (Merck): A major global supplier of research chemicals, though at the time of this writing, their catalog primarily features the isomeric 2-Chloro-5-methoxyaniline.[2]

-

ChemicalBook, ECHEMI, and Guidechem: These are online chemical trading platforms that list numerous suppliers of this compound, providing a broad marketplace for procurement.[3]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various supplier and chemical database sources.

| Property | Value | Source |

| CAS Number | 113206-03-4 | [4] |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 50 °C | [1] |

| Boiling Point | 125 °C @ 3 Torr | [1] |

| Density | 1.234 g/cm³ (Predicted) | [1] |

| Flash Point | 106.2 °C | [1] |

| Purity (Typical) | ≥97% | [1] |

Safety Information:

This compound is considered a hazardous substance. The following hazard and precautionary statements are commonly associated with this chemical:

| GHS Hazard Statements | GHS Precautionary Statements |

| H301/302: Toxic/Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H311/312: Toxic/Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H331/332: Toxic/Harmful if inhaled | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.

Synthesis of this compound from 2-chloro-3-nitroanisole [1][5]

Materials:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Iron powder (1.64 g, 29.4 mmol)

-

Glacial acetic acid (19 mL)

-

Acetonitrile (19 mL)

-

Water (70 mL)

-

Sodium carbonate (solid)

-

Dichloromethane (3 x 150 mL)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile.

-

Add iron powder to the solution.

-

Stir the reaction mixture under reflux for 3.5 hours.

-

After cooling, dilute the mixture with water and neutralize with solid sodium carbonate.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The crude product, a yellow oil, can be used in subsequent steps without further purification. Analysis of the crude product by HPLC has shown a purity of 86%.

Role in Drug Discovery and Biological Activity

This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its derivatives have shown promise in cancer research, particularly as kinase inhibitors.

A notable example is the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine. This compound has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[6]

The mechanism of action for this derivative involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. The compound was found to induce cell cycle arrest at the G2/M phase.[6]

Below is a diagram illustrating the workflow for the synthesis and biological evaluation of this this compound derivative.

Caption: Synthetic and biological evaluation workflow of a this compound derivative.

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by the this compound derivative.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-5-methoxyaniline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 113206-03-4 [chemicalbook.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Purity Standards for Commercially Available 2-Chloro-3-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for commercially available 2-Chloro-3-methoxyaniline (CAS No. 113206-03-4). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is critical to ensure the quality, safety, and efficacy of the final products.[1] This document details typical purity levels, potential impurities, and the analytical methodologies used for their determination.

Commercial Purity Specifications

This compound is available from various chemical suppliers with typical purity specifications ranging from 97% to 99%.[2][3] The physical appearance is generally a white to yellow or gray to brown powder or solid.[4]

Table 1: Summary of Commercially Available this compound Purity

| Purity Level | Supplier Type | Common Analytical Method |

| ≥ 98% | Research Chemicals | HPLC, GC |

| 97% - 99% | Bulk/Commercial | HPLC, GC |

| Crude (e.g., 86%) | Custom Synthesis | HPLC |

Note: The purity levels and analytical methods are based on publicly available data from various chemical suppliers. For specific applications, it is crucial to obtain the certificate of analysis (CoA) from the supplier.

Synthesis and Potential Impurities

The most common industrial synthesis of this compound involves the reduction of 2-chloro-3-nitroanisole.[5] A widely used method is the Bechamp reduction, which employs iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid).[6][7]

Based on this synthesis route, a profile of potential impurities can be anticipated. These impurities can arise from unreacted starting materials, by-products of the reaction, or subsequent degradation.

Table 2: Potential Impurity Profile for this compound

| Impurity Type | Potential Compound | Origin |

| Starting Material | 2-chloro-3-nitroanisole | Incomplete reaction |

| Intermediates/By-products | Nitroso, Azoxy, Azo, and Hydrazo compounds | Incomplete reduction of the nitro group[6][8] |

| Isomeric chloro-methoxyanilines | Impurities in starting materials or side reactions | |

| Dehalogenated or demethoxylated species | Side reactions during reduction | |

| Degradation Products | Oxidized species | Exposure to air and light |

Analytical Methodologies for Purity Determination

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for the quantitative analysis of substituted anilines.[9]

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9]

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer). A common isocratic mobile phase for aniline homologs is a mixture of methanol and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile impurities.

Experimental Protocol: GC-MS

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 10:1 ratio).

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound and the identification of impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure. While not typically used for routine purity quantification unless a quantitative NMR (qNMR) method is developed, it is excellent for identifying unknown impurities.

Analytical Workflow

The general workflow for determining the purity of this compound involves sample preparation, instrumental analysis, and data processing.

Conclusion

The purity of commercially available this compound is typically high (≥97%), which is adequate for many applications in research and drug development. However, for sensitive applications, it is imperative to understand the potential impurity profile, which is largely dictated by the synthetic route. The use of orthogonal analytical techniques such as HPLC and GC-MS, complemented by NMR for structural confirmation, provides a robust strategy for the comprehensive quality assessment of this important chemical intermediate. Researchers and drug development professionals should always request and critically evaluate the certificate of analysis from the supplier to ensure the material meets the requirements of their specific application.

References

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 113206-03-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-methoxyaniline: Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Historical Context: The Emergence of Substituted Anilines

The precise date and discoverer of 2-Chloro-3-methoxyaniline are not well-documented in historical records. However, its synthesis can be situated within the broader advancements in organic chemistry during the late 19th and early 20th centuries. The initial isolation of aniline in 1826 by Otto Unverdorben from the destructive distillation of indigo marked a pivotal moment in organic chemistry.[1][2][3] This discovery, coupled with the burgeoning synthetic dye industry initiated by William Henry Perkin's synthesis of mauveine in 1856, catalyzed extensive research into aniline and its derivatives.[1][3]

The period that followed saw a surge in the preparation of a vast array of substituted anilines, including chloroanilines and methoxyanilines.[1][4] For instance, m-chloroaniline was first prepared in 1875 by the reduction of m-chloronitrobenzene.[5] Similarly, the synthesis of 3-methoxyaniline is documented to have occurred in the late 19th century, a period of intense exploration in aromatic chemistry.

The development of robust synthetic methodologies was crucial to this expansion. Key reactions that enabled the synthesis of substituted anilines included:

-

Nitration and subsequent reduction: A common pathway involved the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. The Béchamp reduction, using iron and acid, was a significant industrial method for this transformation.[6]

-

Halogenation: Direct halogenation of anilines or their precursors was another important route to producing compounds like chloroanilines.

-

Diazotization and Sandmeyer reactions: The conversion of an amino group to a diazonium salt, which could then be substituted with various functional groups, provided further synthetic versatility.[1]

Given this context, it is highly probable that this compound was first synthesized during this era of fervent research into aniline derivatives, likely as part of systematic investigations into the properties and potential applications of polysubstituted aromatic compounds in dyes, and later, in pharmaceuticals and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 113206-03-4 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Yellow oil |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on modern laboratory procedures.

Reaction: Reduction of 2-chloro-3-nitroanisole to this compound.

Materials:

-

2-chloro-3-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).

-

To this solution, add iron powder (1.64 g, 29.4 mmol).

-

Heat the reaction mixture to reflux and maintain stirring for 3.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water (70 mL).

-

Neutralize the mixture by carefully adding solid sodium carbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.

Expected Outcome:

The crude product, this compound, is obtained as a yellow oil. The reported yield for this procedure is approximately 100% (1.2 g). The product can be used in subsequent steps without further purification.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for synthesis.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-methoxyaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-3-methoxyaniline as a versatile building block in organic synthesis, with a focus on its preparation and subsequent application in the synthesis of heterocyclic compounds relevant to pharmaceutical and agrochemical research.

Introduction

This compound is a substituted aniline that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a substituted aromatic ring, allows for a wide range of chemical transformations. This document outlines a detailed protocol for the synthesis of this compound and a representative application in the construction of a quinolinone scaffold, a privileged structure in medicinal chemistry. Notably, it has been used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.

Experimental Protocol: Synthesis of this compound[3]

This protocol describes the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of acetic acid and acetonitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 2-Chloro-3-nitroanisole | Reagent Grade (≥98%) |

| Iron powder | Fine grade |

| Glacial Acetic Acid | ACS Grade |

| Acetonitrile | Anhydrous |

| Dichloromethane | ACS Grade |

| Sodium Carbonate | Anhydrous |

| Sodium Sulfate | Anhydrous |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[3]

-

To this solution, add iron powder (1.64 g, 29.4 mmol).[3]

-

Equip the flask with a reflux condenser and stir the reaction mixture vigorously.

-

Heat the mixture to reflux and maintain for 3.5 hours.[3]

-

After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water (70 mL) and carefully neutralize with solid sodium carbonate until the effervescence ceases.[3]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).[3]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound as a yellow oil.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-nitroanisole (1.38 g) | [3] |

| Product | This compound (1.2 g) | [3] |

| Yield | 100% (crude) | [3] |

| Purity (HPLC) | 86% | [3] |

| Mass Spec (MS) | m/z = 157.9 (MH)⁺ | [3] |

Application in Heterocyclic Synthesis: Preparation of a Substituted Quinolone

This compound can be utilized as a precursor for the synthesis of quinolone derivatives, which are important scaffolds in drug discovery. The following protocol is a representative example based on the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolones.

Experimental Protocol: Synthesis of 8-Chloro-7-methoxy-2-methylquinolin-4(1H)-one

This protocol outlines the condensation of this compound with ethyl acetoacetate followed by thermal cyclization.

Reaction Workflow:

Caption: Workflow for quinolinone synthesis.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| This compound | As synthesized or commercial grade |

| Ethyl acetoacetate | Reagent Grade (≥99%) |

| Hydrochloric Acid | Concentrated |

| High-boiling solvent (e.g., Dowtherm A) | |

| Ethanol | Reagent Grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Heating mantle with stirrer | |

| Buchner funnel and filter paper |

Procedure:

Step 1: Preparation of Ethyl 3-((2-chloro-3-methoxyphenyl)amino)but-2-enoate

-

In a round-bottom flask, mix this compound (0.1 mol) and ethyl acetoacetate (0.1 mol).

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Shake the mixture well and heat on a water bath for 2-3 hours.

-

Cool the reaction mixture to room temperature. The product may solidify upon cooling.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Cyclization to 8-Chloro-7-methoxy-2-methylquinolin-4(1H)-one

-

Place the dried ethyl 3-((2-chloro-3-methoxyphenyl)amino)but-2-enoate (from Step 1) in a high-boiling point solvent such as Dowtherm A in a round-bottom flask.

-

Heat the mixture to a high temperature (typically 240-250 °C) for 15-30 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolinone.

Expected Outcome and Significance:

This synthetic route provides access to a substituted quinolin-4(1H)-one core. The chloro and methoxy substituents on the benzene ring, along with the methyl group on the pyridinone ring, offer multiple points for further functionalization. This allows for the generation of a library of compounds for screening in drug discovery programs, particularly for indications where quinolone-based compounds have shown promise, such as in antibacterial and anticancer research.

Signaling Pathways and Logical Relationships

The synthesized quinolinone derivatives can be evaluated as potential kinase inhibitors. The general mechanism of action for many kinase inhibitors involves competition with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrates.

Caption: General mechanism of kinase inhibition.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a range of organic compounds. The protocols provided herein offer a reliable method for its preparation and a representative example of its utility in constructing heterocyclic scaffolds of interest in drug discovery and development. The adaptability of this building block makes it a significant tool for medicinal chemists and researchers in the life sciences.

References

Application Notes and Protocols: Electrophilic Reactions of 2-Chloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxyaniline is a versatile substituted aniline that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing chloro group, and a strongly activating amino group, governs its reactivity towards electrophiles, leading to a range of regioselective transformations. Understanding these reactions is crucial for the strategic design and synthesis of complex target molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, offering insights into its synthetic utility. The compound is a known reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells.[1][2]

Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution on the this compound ring is directed by the interplay of the electronic and steric effects of the three substituents. The amino (-NH2) group is a powerful activating group and a strong ortho-, para-director. The methoxy (-OCH3) group is also an activating ortho-, para-director. The chloro (-Cl) group is a deactivating group but is also an ortho-, para-director.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The strong activating and directing effect of the amino group at C1, followed by the methoxy group at C3, will predominantly dictate the position of substitution. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution. The C6 position is sterically hindered by the adjacent chloro group at C2. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions, which are para and ortho to the strongly activating amino and methoxy groups, respectively.

Application Notes: Key Electrophilic Reactions

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring, a common transformation in the synthesis of pharmaceutical intermediates. The reaction typically proceeds readily due to the activated nature of the aniline ring.

-

Electrophile: Bromine (Br2) or Chlorine (Cl2)

-

Catalyst: Often not required for highly activated rings, but a mild Lewis acid can be used.

-

Anticipated Product: Predominantly 4-bromo-2-chloro-3-methoxyaniline or 4,5-dibromo-2-chloro-3-methoxyaniline, depending on the stoichiometry of the halogenating agent.

Nitration

Nitration, the introduction of a nitro (-NO2) group, is a fundamental reaction in the synthesis of many organic compounds. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

-

Electrophile: Nitronium ion (NO2+)

-

Reagents: A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

-

Anticipated Product: 4-nitro-2-chloro-3-methoxyaniline. The reaction conditions need to be carefully controlled to avoid oxidation of the aniline.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group, which can enhance the water solubility of a molecule and serve as a directing group in subsequent reactions.

-

Electrophile: Sulfur trioxide (SO3)

-

Reagents: Concentrated sulfuric acid (H2SO4) or oleum.

-

Anticipated Product: 4-amino-3-chloro-2-methoxybenzenesulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds. However, the amino group of anilines can react with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino group as an amide is often necessary.

-

Electrophile: Acylium ion (R-C=O+)

-

Reagents: Acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl3).

-

Anticipated Product (after deprotection): 4-acyl-2-chloro-3-methoxyaniline.

Experimental Protocols

Synthesis of this compound (Starting Material)

A general procedure for the synthesis of this compound from 2-chloro-3-nitroanisole is as follows:

-

Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[3]

-

Add iron powder (1.64 g, 29.4 mmol) to the solution.[3]

-

Stir the reaction mixture under reflux for 3.5 hours.[3]

-

After completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate (Na2CO3).[3]

-

Extract the product with dichloromethane (3 x 150 mL).[3]

-

Combine the organic phases, wash with saturated saline, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[3]

Protocol 1: Bromination of this compound

This protocol describes the monobromination of this compound.

Reaction Scheme:

Caption: Bromination of this compound.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bicarbonate Solution

-

Sodium Thiosulfate Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in 5 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

If the solution retains a bromine color, add a few drops of sodium thiosulfate solution to quench the excess bromine.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with water (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hypothetical Data:

| Parameter | Value |

| Yield | 85% |

| Melting Point | 68-70 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H), 6.80 (s, 1H), 4.20 (br s, 2H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.2, 142.5, 125.0, 118.9, 112.3, 110.1, 56.5 |

| MS (ESI+) | m/z 235.9 [M+H]⁺ |

Protocol 2: Nitration of this compound

This protocol details the nitration of this compound.

Reaction Workflow:

Caption: Workflow for the Nitration of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Aqueous Ammonia

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.

Procedure:

-

In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice-salt bath.

-

Slowly add this compound (1.58 g, 10 mmol) to the cold sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with water (2 x 40 mL), and brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hypothetical Data:

| Parameter | Value |

| Yield | 65% |

| Melting Point | 115-117 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (s, 1H), 6.95 (s, 1H), 4.80 (br s, 2H), 4.00 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 145.3, 138.0, 120.2, 115.8, 111.5, 57.0 |

| MS (ESI+) | m/z 203.0 [M+H]⁺ |

Protocol 3: Friedel-Crafts Acylation of N-acetyl-2-chloro-3-methoxyaniline

This protocol involves the protection of the amino group as an acetamide, followed by Friedel-Crafts acylation and subsequent deprotection.

Logical Relationship of Steps:

Caption: Logical Steps for Friedel-Crafts Acylation.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl3)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (concentrated and dilute)

-

Sodium Hydroxide solution

-

Standard glassware for inert atmosphere reactions.

Procedure:

Step 1: Acetylation (Protection)

-

Dissolve this compound (1.58 g, 10 mmol) in 20 mL of dichloromethane and add pyridine (0.89 mL, 11 mmol).

-

Cool the mixture to 0 °C and add acetic anhydride (1.04 mL, 11 mmol) dropwise.

-

Stir at room temperature for 2 hours.

-

Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-(2-chloro-3-methoxyphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

-

Suspend anhydrous aluminum chloride (1.47 g, 11 mmol) in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Add acetyl chloride (0.78 mL, 11 mmol) dropwise at 0 °C and stir for 15 minutes.

-

Add a solution of N-(2-chloro-3-methoxyphenyl)acetamide (from Step 1, ~10 mmol) in 10 mL of anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the crude product from Step 2 in 20 mL of ethanol and add 10 mL of 6M HCl.

-

Reflux the mixture for 4 hours.

-

Cool the mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash with water and brine, dry, and evaporate the solvent.

-

Purify the final product by column chromatography.

Hypothetical Data (for 4-acetyl-2-chloro-3-methoxyaniline):

| Parameter | Value |

| Yield (overall) | 55% |

| Melting Point | 98-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (s, 1H), 6.85 (s, 1H), 4.60 (br s, 2H), 3.95 (s, 3H), 2.55 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 150.3, 144.1, 130.2, 128.7, 114.6, 110.8, 56.8, 26.4 |

| MS (ESI+) | m/z 200.0 [M+H]⁺ |

Applications in Drug Discovery and Development

Derivatives of this compound are important scaffolds in medicinal chemistry. The introduction of various electrophiles onto this core structure allows for the synthesis of a diverse library of compounds that can be screened for biological activity. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecules, making this starting material particularly attractive for drug discovery programs. The ability to selectively functionalize the aromatic ring enables the fine-tuning of molecular properties to optimize potency, selectivity, and metabolic stability.

Disclaimer: The experimental protocols and data provided are for informational purposes and represent typical procedures. These reactions may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for N-Alkylation of 2-Chloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary or tertiary amines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. 2-Chloro-3-methoxyaniline is a valuable building block, and its N-alkylated derivatives serve as key precursors for more complex molecular architectures. The presence of both a halogen and a methoxy group on the aromatic ring offers versatile handles for further synthetic modifications, such as cross-coupling reactions or demethylation.

This document provides a detailed protocol for the N-alkylation of this compound using a general and robust method with alkyl halides. The protocol is designed to be adaptable for various alkylating agents and scalable for different research needs.

General Reaction Scheme